molecular formula C7H4F2O B020872 3,4-Difluorobenzaldehyde CAS No. 34036-07-2

3,4-Difluorobenzaldehyde

Cat. No. B020872
Key on ui cas rn: 34036-07-2
M. Wt: 142.1 g/mol
InChI Key: JPHKMYXKNKLNDF-UHFFFAOYSA-N
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Patent
US05643959

Procedure details

57 g. (0.5 mole) of ortho-difluorobenzene in 250 ml. of methylene chloride is added to 100 g. (0.75 mole) of anhydrous aluminum chloride. The mixture is stirred (motor) and cooled in an ice bath while 85.5 g. (0.75 mole) of dichloromethyl methylether is added dropwise. Vigorous HCl evolution takes place, and the reaction mixture turns orange-red. After the addition, the mixture is stirred at room temperature for 15 minutes, and the liquid phase is decanted into 500 ml. of ice and water. The unreacted residue of aluminum chloride is washed with methylene chloride until colorless, and the washings are added to the water. The mixture is shaken well in a separation funnel until the methylene chloride layer is green. The organic layer is washed with saturated potassium carbonate solution until neutral, then dried (MgSO4) and distilled to give 3,4-difluorobenzaldehyde, B.P. 70°-74°/20 min. The dark residue in the distillation pot solidifies on cooling to give tris-(3-4,difluorophenyl)methane, M.P. 95°-96°.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
0.75 mol
Type
reactant
Reaction Step Two
Quantity
0.75 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[F:8].[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH:14]([O:16]C)Cl.Cl>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[F:8])[CH:14]=[O:16] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
FC1=C(C=CC=C1)F
Step Two
Name
Quantity
0.75 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
0.75 mol
Type
reactant
Smiles
ClC(Cl)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred (motor)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath while 85.5 g
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the liquid phase is decanted into 500 ml
WASH
Type
WASH
Details
The unreacted residue of aluminum chloride is washed with methylene chloride until colorless, and the washings
ADDITION
Type
ADDITION
Details
are added to the water
STIRRING
Type
STIRRING
Details
The mixture is shaken well in a separation funnel until the methylene chloride layer
WASH
Type
WASH
Details
The organic layer is washed with saturated potassium carbonate solution until neutral,
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried (MgSO4)
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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